molecular formula C7H14N2O2 B13327811 4-(aminomethyl)-4-Piperidinecarboxylic acid

4-(aminomethyl)-4-Piperidinecarboxylic acid

Cat. No.: B13327811
M. Wt: 158.20 g/mol
InChI Key: MVSUXCVXOPOLOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(aminomethyl)-4-Piperidinecarboxylic acid can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane. This method is advantageous due to its mild reaction conditions, simple workup, and good to excellent yields . Another method involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(aminomethyl)-4-Piperidinecarboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids. These products have various applications in organic synthesis and medicinal chemistry.

Scientific Research Applications

4-(aminomethyl)-4-Piperidinecarboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(aminomethyl)-4-Piperidinecarboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as an antifibrinolytic agent, it binds to plasminogen and inhibits its conversion to plasmin, thereby reducing fibrinolysis and preventing excessive bleeding . The compound’s effects on other molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(aminomethyl)-4-Piperidinecarboxylic acid include:

  • 4-(aminomethyl)benzoic acid
  • 4-(aminomethyl)phenylacetic acid
  • 4-(aminomethyl)cyclohexanecarboxylic acid

Uniqueness

What sets this compound apart from these similar compounds is its unique piperidine ring structure, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Biological Activity

4-(Aminomethyl)-4-Piperidinecarboxylic acid, also known as aminomethylpiperidinecarboxylic acid or a related derivative, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and the implications of its use in various therapeutic contexts.

Chemical Structure and Properties

The structure of this compound features a piperidine ring with an amino group and a carboxylic acid substituent, which can influence its interaction with biological targets. The compound's ability to act as a GABA receptor modulator has been of particular interest in neuropharmacology.

GABA Receptor Interaction

Research indicates that this compound exhibits selective binding to GABA receptors. It has been shown to interact with the GABA_A receptor, influencing neurotransmission and demonstrating potential anxiolytic effects. Compounds structurally related to this compound have been evaluated for their ability to modulate GABAergic activity, with findings suggesting that it may act as a partial agonist in certain contexts .

Antiproliferative Effects

In studies evaluating the antiproliferative effects against various cancer cell lines, derivatives of piperidine compounds have shown promising results. For example, hybrid compounds incorporating piperidine structures have demonstrated significant cytotoxicity against cancer cells by targeting key kinases such as EGFR and BRAF . The presence of the carboxylic acid group may enhance the bioactivity of these compounds by improving solubility and receptor binding affinity.

Study 1: Anticancer Activity

A series of experiments were conducted to evaluate the antiproliferative effects of this compound derivatives against human cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation. For instance, one derivative showed an IC50 value of 0.33 µM against BRAF V600E mutated cells, highlighting its potential as a therapeutic agent in targeted cancer therapies .

Study 2: Neuropharmacological Effects

In another study focusing on the neuropharmacological properties, this compound was tested for its ability to modulate GABA_A receptor activity. The findings revealed that it could enhance GABAergic transmission, which may contribute to its anxiolytic-like effects in animal models. This suggests a possible application in treating anxiety disorders or other conditions associated with dysregulated GABA signaling .

Data Table: Summary of Biological Activities

Activity Mechanism Reference
GABA_A Receptor ModulationPartial Agonist
Antiproliferative ActivityInhibition of EGFR/BRAF Kinases
Cytotoxicity in Cancer CellsInduction of Apoptosis

Properties

Molecular Formula

C7H14N2O2

Molecular Weight

158.20 g/mol

IUPAC Name

4-(aminomethyl)piperidine-4-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-5-7(6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11)

InChI Key

MVSUXCVXOPOLOF-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CN)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.